molecular formula C19H20BrN3O3 B2477694 Phenyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate CAS No. 1797793-94-2

Phenyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate

Cat. No.: B2477694
CAS No.: 1797793-94-2
M. Wt: 418.291
InChI Key: UJYCJAVRVSPQRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for Phenyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate are not available in the search results, it’s worth noting that piperidine derivatives, which this compound is a part of, can be manufactured via a variety of different synthesis methods . These methods often involve the use of specific precursor chemicals .

Scientific Research Applications

Discovery of Soluble Epoxide Hydrolase Inhibitors

One research application involves the discovery of soluble epoxide hydrolase inhibitors, utilizing a structure-activity relationship study. The study identified specific triazine and piperidine derivatives as useful compounds for in vivo investigations of various disease models, demonstrating the importance of phenyl group substitution for reducing clearance and improving oral exposure (R. Thalji et al., 2013).

Antimycobacterial Spiro-piperidin-4-ones

Another research focus is on the synthesis of spiro-piperidin-4-ones for antimycobacterial activity. An atom-economic and stereoselective synthesis approach produced compounds with significant in vitro and in vivo activity against Mycobacterium tuberculosis, showcasing potential therapeutic applications (R. Kumar et al., 2008).

PET Imaging of Microglia

Compounds targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) for PET imaging of microglia in neuroinflammatory conditions have been developed. This research demonstrates the potential of these compounds for non-invasive imaging of neuroinflammation, contributing to the understanding and treatment of various neuropsychiatric disorders (A. Horti et al., 2019).

Synthesis and Evaluation of Anti-HIV Agents

Research into piperidine-4-carboxamide derivatives as CCR5 antagonists for the treatment of HIV-1 infection highlights the synthesis of compounds with high metabolic stability and potent inhibitory activity. This illustrates the therapeutic potential of structurally similar compounds in managing infectious diseases (S. Imamura et al., 2006).

Properties

IUPAC Name

phenyl 4-[[(5-bromopyridine-3-carbonyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O3/c20-16-10-15(12-21-13-16)18(24)22-11-14-6-8-23(9-7-14)19(25)26-17-4-2-1-3-5-17/h1-5,10,12-14H,6-9,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYCJAVRVSPQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CN=C2)Br)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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